molecular formula C15H22N2O2 B12227360 4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12227360
M. Wt: 262.35 g/mol
InChI Key: QAYDEOVHAJTEJL-UHFFFAOYSA-N
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Description

4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydrocyclopenta[c]pyrrol ring system, followed by the introduction of the hydroxymethyl group and the dihydropyridinone moiety. Common synthetic routes may involve cyclization reactions, reduction processes, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques. The specific conditions would depend on the desired scale of production and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The dihydropyridinone moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction of the dihydropyridinone moiety may produce amines or alcohols.

Scientific Research Applications

4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group and the dihydropyridinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for biologically active structures.

    Pinacol boronic esters: Valuable building blocks in organic synthesis.

    Imidazole derivatives: Known for their broad range of chemical and biological properties.

Uniqueness

4-{[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a dihydropyridinone moiety

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-[[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C15H22N2O2/c1-16-6-4-12(7-14(16)19)8-17-9-13-3-2-5-15(13,10-17)11-18/h4,6-7,13,18H,2-3,5,8-11H2,1H3

InChI Key

QAYDEOVHAJTEJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CC3CCCC3(C2)CO

Origin of Product

United States

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